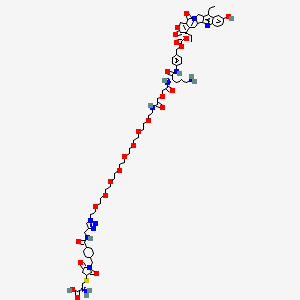

Labetuzumab Govitecan

説明

特性

CAS番号 |

1469876-18-3 |

|---|---|

分子式 |

C75H102N12O24S |

分子量 |

1587.7 g/mol |

IUPAC名 |

(2R)-2-amino-3-[1-[[4-[[1-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[2-[2-[[(2S)-5-amino-1-[4-[[(19S)-10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl]oxycarbonyloxymethyl]anilino]-1-oxopentan-2-yl]amino]-2-oxoethoxy]acetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]triazol-4-yl]methylcarbamoyl]cyclohexyl]methyl]-2,5-dioxopyrrolidin-3-yl]sulfanylpropanoic acid |

InChI |

InChI=1S/C75H102N12O24S/c1-3-54-55-36-53(88)15-16-60(55)82-67-56(54)42-86-62(67)37-58-57(70(86)94)44-109-73(98)75(58,4-2)111-74(99)110-43-49-9-13-51(14-10-49)80-69(93)61(6-5-17-76)81-65(90)46-108-45-64(89)78-18-20-100-22-24-102-26-28-104-30-32-106-34-35-107-33-31-105-29-27-103-25-23-101-21-19-85-41-52(83-84-85)39-79-68(92)50-11-7-48(8-12-50)40-87-66(91)38-63(71(87)95)112-47-59(77)72(96)97/h9-10,13-16,36-37,41,48,50,59,61,63,88H,3-8,11-12,17-35,38-40,42-47,76-77H2,1-2H3,(H,78,89)(H,79,92)(H,80,93)(H,81,90)(H,96,97)/t48?,50?,59-,61-,63?,75-/m0/s1 |

InChIキー |

CBNAAKBWBABMBY-LQCKLLCCSA-N |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Labetuzumab govitecan; hMN14-SN38; IMMU 130; IMMU-130; IMMU130; Labetuzumab-SN38; |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Labetuzumab Govitecan in Colorectal Cancer

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Labetuzumab govitecan is an antibody-drug conjugate (ADC) designed for the targeted treatment of metastatic colorectal cancer (mCRC). It leverages the specificity of a monoclonal antibody, labetuzumab, to deliver a potent cytotoxic payload, SN-38, directly to tumor cells overexpressing the Carcinoembryonic Antigen-Related Cell Adhesion Molecule 5 (CEACAM5). This document provides a comprehensive technical overview of the molecular mechanisms underpinning its therapeutic action, summarizes key clinical data, outlines relevant experimental methodologies, and visualizes the critical pathways involved.

The Core Components of this compound

This compound is a complex molecule comprising three key components:

-

The Antibody: Labetuzumab, a humanized IgG1 monoclonal antibody that selectively binds to CEACAM5.[1][2]

-

The Target Antigen: CEACAM5, a cell-surface glycoprotein (B1211001) highly expressed in over 80% of colorectal cancers.[3]

-

The Payload: SN-38, the highly potent active metabolite of irinotecan (B1672180), a topoisomerase I inhibitor.[2][3]

These components are joined by a cleavable linker, engineered to remain stable in circulation and release the SN-38 payload within the tumor microenvironment.

The Target: CEACAM5 in Colorectal Cancer

CEACAM5 is a well-established tumor-associated antigen.[4] In normal physiology, its expression is limited, but it becomes significantly overexpressed in various adenocarcinomas, particularly colorectal cancer.[3][5] Its role in malignancy is multifaceted:

-

Cell Adhesion and Metastasis: As a cell adhesion molecule, CEACAM5 is implicated in the loss of normal cellular architecture and promotes the metastatic spread of cancer cells.[6]

-

Signaling Pathway Modulation: High CEACAM5 expression is associated with the dysregulation of key signaling pathways that promote cancer progression. In non-small-cell lung cancer, it has been shown to stimulate proliferation and migration via the p38-SMAD2/3 signaling pathway.[5] In colorectal cancer, an inverse correlation has been observed between the expression of CEACAM genes and genes in the Transforming Growth Factor Beta (TGF-β) signaling pathway, which is critical for controlling cell growth.[7]

The Payload: SN-38 Mechanism of Action

SN-38 is the biologically active metabolite of irinotecan and is up to 1,000 times more cytotoxic in vitro than its parent compound.[8] Its mechanism centers on the inhibition of DNA Topoisomerase I (Top1), an essential nuclear enzyme that resolves DNA topological stress during replication and transcription.[9][10]

The key steps are:

-

Top1-DNA Complex Formation: Top1 creates a transient single-strand break in the DNA, forming a covalent "cleavable complex" to allow the DNA to unwind.[9]

-

SN-38 Stabilization: SN-38 intercalates into this complex, trapping Top1 on the DNA and preventing the re-ligation of the single-strand break.[10][11]

-

Replication Fork Collision: During the S-phase of the cell cycle, an advancing DNA replication fork collides with the trapped Top1-DNA-SN-38 ternary complex.[9]

-

Double-Strand Break Formation: This collision converts the transient single-strand break into a permanent and highly lethal DNA double-strand break (DSB).[9][11]

-

Cell Death Cascade: The accumulation of DSBs triggers cell cycle arrest (primarily in the S and G2 phases) and ultimately induces apoptosis, mediated by the activation of caspases and cleavage of PARP.[9][12]

Integrated Mechanism of this compound

The therapeutic strategy of this compound is to combine the tumor-targeting precision of the antibody with the potent, localized delivery of the SN-38 payload.

-

Targeting and Binding: this compound is administered intravenously and circulates throughout the body. The labetuzumab component specifically recognizes and binds to CEACAM5 expressed on the surface of colorectal cancer cells.[2]

-

Internalization: Following binding, the ADC-CEACAM5 complex is internalized by the cancer cell, likely via endocytosis.

-

Payload Release: Inside the cell, the environmentally sensitive linker is cleaved by intracellular enzymes (e.g., lysosomal proteases), releasing free SN-38 into the cytoplasm.

-

Nuclear Translocation and Cytotoxicity: The released SN-38 translocates to the nucleus, where it inhibits Topoisomerase I as described above, leading to cancer cell death.

-

Bystander Effect: A key advantage of this ADC design is the potential for a "bystander effect." The released SN-38 is cell-membrane permeable and can diffuse out of the targeted CEACAM5-positive cell to kill adjacent cancer cells, including those that may not express the target antigen.[3] This enhances the anti-tumor effect, especially in heterogeneous tumors.

Quantitative Data from Clinical Studies

A key Phase I/II clinical trial (NCT01605318) evaluated the safety and efficacy of this compound in heavily pretreated patients with mCRC.[13][14]

Table 1: Clinical Trial Design Overview (NCT01605318) [13][14][15]

| Parameter | Description |

|---|---|

| Study Phase | Phase I/II |

| Patient Population | 86 patients with refractory or relapsing metastatic colorectal cancer. |

| Prior Therapies | All patients had received prior irinotecan-containing therapy; median of 5 prior therapies (range: 1-13). |

| Dosing Cohorts | - 8 mg/kg once weekly- 10 mg/kg once weekly- 4 mg/kg twice weekly (weeks 1&2 of a 3-week cycle)- 6 mg/kg twice weekly (weeks 1&2 of a 3-week cycle) |

| Primary Endpoints | Safety and tolerability, determination of recommended phase II dose. |

| Secondary Endpoints | Objective response rate, progression-free survival (PFS), overall survival (OS), pharmacokinetics, immunogenicity. |

Table 2: Clinical Efficacy in Metastatic Colorectal Cancer [13][15][16]

| Efficacy Metric | Result (N=86) |

|---|---|

| Partial Response (PR) | 1 patient (sustained >2 years) |

| Stable Disease (SD) | 42 patients |

| Tumor Reduction from Baseline | 38% of patients |

| Median Progression-Free Survival (PFS) | 3.6 months |

| Median Overall Survival (OS) | 6.9 months |

| Pharmacokinetics (Mean Half-life) | 16.5 hours |

Table 3: Safety Profile - Grade ≥ 3 Adverse Events [13][15]

| Adverse Event | Incidence (%) |

|---|---|

| Neutropenia | 16% |

| Leukopenia | 11% |

| Anemia | 9% |

| Diarrhea | 7% |

Experimental Protocols

Clinical Trial Methodology (NCT01605318)

The Phase I/II study provided the primary clinical evidence for this compound.[13][15]

-

Patient Eligibility: Key inclusion criteria were adults with metastatic colorectal cancer who had progressed after at least one prior irinotecan-containing regimen. Patients were required to have measurable disease as per Response Evaluation Criteria in Solid Tumors (RECIST 1.1).

-

Drug Administration: this compound was administered as a slow intravenous (IV) infusion.[14] The study explored four different dosing schedules to evaluate safety and efficacy, with the two once-weekly schedules ultimately chosen for further study.[13][15]

-

Efficacy Evaluation: Tumor responses were assessed using computed tomography (CT) scans according to RECIST 1.1 criteria. Plasma carcinoembryonic antigen (CEA) levels were also monitored as a biomarker of treatment activity.[13]

-

Safety Monitoring: Patients were monitored for adverse events, which were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE). Blood counts and chemistry panels were assessed regularly.

Preclinical Assays for SN-38 Mechanism

The cytotoxic mechanism of SN-38 has been elucidated through a series of standard in vitro and in vivo experiments. While specific protocols are often proprietary, the general methodologies are well-established.[12]

-

Cell Viability and Growth Assays (e.g., MTT Assay): Used to determine the concentration of SN-38 that inhibits cancer cell growth by 50% (IC50). This involves treating cancer cell lines with varying concentrations of the drug and measuring metabolic activity as a proxy for cell viability.

-

Anchorage-Independent Growth (e.g., Soft Agar Colony Assay): Assesses the ability of a drug to inhibit a key hallmark of cancer: the ability of cells to grow without being attached to a solid surface. Cells are cultured in a semi-solid medium with the drug, and colony formation is quantified.

-

Cell Cycle Analysis (e.g., Flow Cytometry with Propidium Iodide): Determines the phase of the cell cycle in which the drug exerts its effects. Cells are treated with SN-38, stained with a DNA-binding dye, and analyzed by flow cytometry to quantify the proportion of cells in the G1, S, and G2/M phases. This confirms the S and G2 arrest induced by SN-38.[12]

-

Apoptosis Assays (e.g., Acridine Orange/Ethidium Bromide Staining, Caspase Activation): These methods confirm that cell death occurs via apoptosis. Staining methods can visually distinguish between live, apoptotic, and necrotic cells. Biochemical assays can measure the activity of executioner caspases (e.g., caspase-3) or the cleavage of substrates like PARP, which are hallmarks of apoptosis.[12]

-

Mitochondrial Membrane Potential (MMP) Assay: The collapse of MMP is an early event in apoptosis. This is measured using fluorescent dyes that accumulate in mitochondria based on their membrane potential, allowing for quantification of apoptosis induction.[12]

Conclusion

This compound exemplifies a rational ADC design, targeting the highly expressed CEACAM5 antigen to deliver the potent topoisomerase I inhibitor SN-38 to colorectal tumors. Its mechanism of action involves targeted binding, internalization, and intracellular release of its cytotoxic payload, which induces lethal DNA double-strand breaks and subsequent apoptosis. The potential for a bystander effect may further enhance its anti-tumor activity in heterogeneous tumors. Clinical data from a Phase I/II trial in a heavily pretreated mCRC patient population demonstrated a manageable safety profile and encouraging signs of therapeutic activity, including a median overall survival of 6.9 months.[13] These findings validate the core mechanism and support further investigation of this compound in the treatment of CEACAM5-expressing malignancies.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. assaygenie.com [assaygenie.com]

- 3. ascopubs.org [ascopubs.org]

- 4. What are CEACAM5 antagonists and how do they work? [synapse.patsnap.com]

- 5. onclive.com [onclive.com]

- 6. researchgate.net [researchgate.net]

- 7. Mutated CEACAMs Disrupt Transforming Growth Factor Beta Signaling and Alter the Intestinal Microbiome to Promote Colorectal Carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Facebook [cancer.gov]

- 9. benchchem.com [benchchem.com]

- 10. Pharmacometabolomics Reveals Irinotecan Mechanism of Action in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ClinPGx [clinpgx.org]

- 12. Topoisomerase I inhibitor SN-38 effectively attenuates growth of human non-small cell lung cancer cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phase I/II Trial of this compound (Anti-CEACAM5/SN-38 Antibody-Drug Conjugate) in Patients With Refractory or Relapsing Metastatic Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

- 15. Phase I/II Trial of this compound (Anti-CEACAM5/SN-38 Antibody-Drug Conjugate) in Patients With Refractory or Relapsing Metastatic Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Immunomedics Announces Publication Of Phase II Results With this compound (IMMU-130) That Demonstrate Promising Efficacy As A Single Agent In Patients With Metastatic Colorectal Cancer - BioSpace [biospace.com]

Labetuzumab Govitecan: An In-depth Technical Guide on CEACAM5 Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and kinetics of labetuzumab govitecan for its target, Carcinoembryonic Antigen-Related Cell Adhesion Molecule 5 (CEACAM5). This compound is an antibody-drug conjugate (ADC) composed of a humanized anti-CEACAM5 monoclonal antibody, labetuzumab (hMN-14), linked to SN-38, the active metabolite of irinotecan.[1][2] Understanding the binding characteristics of labetuzumab to CEACAM5 is critical for elucidating its mechanism of action and optimizing its therapeutic application.

Quantitative Data on Binding Affinity

| Parameter | Value | Method | Source |

| K_d (Dissociation Constant) | Not explicitly reported. Described as "similar to unmodified labetuzumab" for the ADC. | Surface Plasmon Resonance (implied) | [3] |

| EC50 | 11.79 ng/mL | ELISA | Not specified in search results |

| Affinity of F4 anti-CEACAM5 Ab | 7.7 nM | Surface Plasmon Resonance | [4] |

Experimental Protocols

A detailed, specific experimental protocol for determining the binding affinity and kinetics of this compound to CEACAM5 via Surface Plasmon Resonance (SPR) is not publicly available. However, a representative protocol can be constructed based on established methodologies for analyzing antibody-antigen and ADC-target interactions.

Representative Surface Plasmon Resonance (SPR) Protocol for this compound-CEACAM5 Binding Analysis

This protocol outlines the general steps for assessing the binding kinetics of this compound to human CEACAM5 using a Biacore instrument or a similar SPR-based platform.

1. Materials and Reagents:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5 sensor chip)

-

Recombinant human CEACAM5 protein (ligand)

-

This compound (analyte)

-

Amine coupling kit (containing N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC), and ethanolamine-HCl)

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

-

Running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)

-

Regeneration solution (e.g., 10 mM glycine-HCl, pH 1.5)

2. Ligand Immobilization:

-

Equilibrate the sensor chip with running buffer.

-

Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of NHS and EDC.

-

Inject the recombinant human CEACAM5 protein diluted in immobilization buffer over the activated surface to achieve the desired immobilization level (e.g., 1000-2000 Response Units, RU).

-

Deactivate any remaining active esters by injecting ethanolamine-HCl.

3. Kinetic Analysis:

-

Prepare a series of dilutions of this compound in running buffer (e.g., ranging from 0.1 nM to 100 nM).

-

Inject the this compound dilutions sequentially over the immobilized CEACAM5 surface, starting with the lowest concentration. Each injection cycle consists of:

-

Association Phase: Flow the analyte over the sensor surface for a defined period (e.g., 180 seconds) to monitor the binding event.

-

Dissociation Phase: Flow running buffer over the surface for a defined period (e.g., 600 seconds) to monitor the dissociation of the analyte-ligand complex.

-

-

Between each analyte injection, regenerate the sensor surface by injecting the regeneration solution to remove the bound this compound.

4. Data Analysis:

-

The resulting sensorgrams are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.

-

This analysis will yield the association rate constant (K_on), the dissociation rate constant (K_off), and the equilibrium dissociation constant (K_d = K_off / K_on).

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for SPR Analysis

Caption: Workflow for determining the binding kinetics of this compound to CEACAM5 using SPR.

CEACAM5 Signaling Pathway in Cancer

CEACAM5 is a cell surface glycoprotein (B1211001) that is overexpressed in various cancers, including colorectal cancer.[5][6] Its signaling is implicated in promoting cell proliferation, migration, and resistance to anoikis (a form of programmed cell death that occurs when cells detach from the extracellular matrix).[7][8] The binding of this compound to CEACAM5 leads to the internalization of the ADC and subsequent release of the cytotoxic payload, SN-38, resulting in DNA damage and cell death.[9]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Live Cell Integrated Surface Plasmon Resonance Biosensing Approach to Mimic the Regulation of Angiogenic Switch upon Anti-Cancer Drug Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CEACAM5-Targeted Therapy of Human Colonic and Pancreatic Cancer Xenografts with Potent Labetuzumab-SN-38 Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. broadpharm.com [broadpharm.com]

- 7. uniprot.org [uniprot.org]

- 8. CEACAM5 stimulates the progression of non-small-cell lung cancer by promoting cell proliferation and migration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Expression of CEACAM5 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]

An In-depth Technical Guide on Labetuzumab Govitecan and the Cytotoxic Effects of its SN-38 Payload

For Researchers, Scientists, and Drug Development Professionals

Labetuzumab govitecan (IMMU-130) is an antibody-drug conjugate (ADC) designed for targeted cancer therapy. It is composed of three key components: a humanized monoclonal antibody (labetuzumab), a cytotoxic payload (SN-38), and a proprietary linker that connects them.[1][2][3] This ADC specifically targets the Carcinoembryonic Antigen-Related Cell Adhesion Molecule 5 (CEACAM5), an antigen expressed on the surface of many solid tumors, including a high percentage of colorectal cancers.[1][4][5] The primary goal of this compound is to selectively deliver a potent chemotherapeutic agent, SN-38, to tumor cells, thereby increasing its therapeutic index while minimizing systemic toxicity.[6][7]

The Target: Carcinoembryonic Antigen-Related Cell Adhesion Molecule 5 (CEACAM5)

CEACAM5, also known as CEA or CD66e, is a glycoprotein (B1211001) that is overexpressed in a variety of epithelial cancers, including colorectal, pancreatic, lung, and breast cancers.[4][5][8] In colorectal cancer, CEACAM5 is expressed in over 80% of cases, making it a valuable target for directed therapies.[1][9] While its expression is limited in most normal tissues, it is a well-established tumor-associated antigen.[8][10] The high level of expression on tumor cells and limited presence on normal cells provide a therapeutic window for targeted agents like this compound.

The Cytotoxic Payload: SN-38

SN-38, or 7-ethyl-10-hydroxycamptothecin, is the active metabolite of irinotecan (B1672180), a widely used chemotherapeutic agent.[11][12] It is a potent topoisomerase I inhibitor, estimated to be 200 to 2,000 times more cytotoxic than irinotecan itself.[12][13]

The cytotoxic activity of SN-38 is exerted through its interaction with the nuclear enzyme DNA topoisomerase I.[14][15] Topoisomerase I plays a crucial role in DNA replication and transcription by relieving torsional stress in the DNA helix. It achieves this by creating transient single-strand breaks.[15] SN-38 interferes with this process by stabilizing the covalent complex between topoisomerase I and DNA, known as the "cleavable complex".[11][14] This stabilization prevents the re-ligation of the single-strand break. When a DNA replication fork collides with this stabilized complex, it leads to the formation of irreversible double-strand breaks.[11][15] These double-strand breaks trigger cell cycle arrest, primarily in the S-phase, and ultimately induce apoptosis (programmed cell death).[11][14]

The double-strand breaks induced by SN-38 activate the DNA Damage Response (DDR) pathway.[15] This complex signaling network attempts to repair the damaged DNA. Key kinases such as Ataxia Telangiectasia and Rad3-related (ATR) are activated by stalled replication forks, which in turn phosphorylate and activate downstream effectors like Checkpoint Kinase 1 (Chk1).[15] The ATR-Chk1 cascade aims to stabilize the replication fork and halt the cell cycle to allow for repair.[15] However, if the damage is too extensive, this signaling cascade, along with the activation of p53, will ultimately lead to the initiation of apoptosis.[11]

A significant aspect of SN-38's efficacy, particularly in the context of ADCs, is its ability to induce a "bystander effect".[16][17] This phenomenon occurs when the payload, after being released inside the target cancer cell, diffuses out and kills neighboring tumor cells, even if those cells do not express the target antigen (e.g., CEACAM5).[16][18] The ability of SN-38 to permeate cell membranes allows it to exert its cytotoxic effects on adjacent cells within the tumor microenvironment.[17][19] This is particularly important for treating heterogeneous tumors where not all cells express the target antigen. The acidic tumor microenvironment may also help to stabilize the active form of SN-38, facilitating this bystander activity.[16][19]

This compound: Tying It All Together

This compound is engineered to maximize the delivery of SN-38 to tumors while mitigating the side effects associated with systemic chemotherapy.[1][6]

The ADC employs a proprietary pH-sensitive linker that connects the SN-38 payload to the labetuzumab antibody.[2][3] This linker is designed to be stable in the bloodstream (at physiological pH) but to release the SN-38 payload in the acidic environment of the tumor cell, specifically within endosomes and lysosomes, following internalization of the ADC.[19][20] This targeted release mechanism is crucial for the ADC's function, ensuring that the highly potent payload is unleashed primarily within the cancer cells.[20]

The therapeutic action of this compound follows a multi-step process:

-

Circulation and Targeting: The ADC circulates in the bloodstream. The labetuzumab antibody component specifically recognizes and binds to CEACAM5 on the surface of tumor cells.

-

Internalization: Upon binding, the ADC-CEACAM5 complex is internalized by the cancer cell.[21][22]

-

Payload Release: Inside the cell's acidic compartments (lysosomes), the linker is cleaved, releasing the active SN-38 payload.[19][20]

-

Cytotoxicity: The freed SN-38 then acts on topoisomerase I, causing DNA damage and inducing apoptosis in the target cell.[21]

-

Bystander Killing: Released SN-38 can also diffuse out of the target cell and kill nearby cancer cells, regardless of their CEACAM5 expression status.[19]

Quantitative Data Summary

Preclinical Data

Preclinical studies have demonstrated the superior tumor-targeting capability of this compound compared to systemic irinotecan.

| Parameter | This compound (IMMU-130) | Irinotecan | Fold-Advantage for IMMU-130 | Reference |

| SN-38 Equivalents Injected | ~16 µg | ~500 µg | N/A | [6][23] |

| SN-38 Tumor Levels (AUC) | ~11- to 16-fold higher | Lower | ~11-16x | [6][23] |

| Normalized SN-38 Tumor Delivery | >300-fold more SN-38 delivered | Lower | >300x | [6][23] |

| SN-38/SN-38G in Normal Tissues | Appreciably lower | Higher | N/A | [6][23] |

SN-38G refers to the glucuronidated, inactive form of SN-38.

In vitro cytotoxicity assays have established the potency of SN-38 across various cancer cell lines.

| Cell Line | IC50 of Free SN-38 (nM) | Reference |

| SKOV-3 (Ovarian) | 10.7 | [24] |

| BT474 HerDR (Breast) | 7.3 | [24] |

| MDA-MB-231 (Breast) | 38.9 | [24] |

| MCF-7 (Breast) | 14.4 | [24] |

Clinical Data (Phase I/II Trial in mCRC)

A Phase I/II trial evaluated this compound in heavily pretreated patients with metastatic colorectal cancer (mCRC), all of whom had prior irinotecan therapy.

| Endpoint | All Cohorts (N=86) | 8 mg/kg Once-Weekly (N=21) | 10 mg/kg Once-Weekly (N=22) |

| Median Prior Therapies | 5 (range 1-13) | N/A | N/A |

| Partial Response (PR) | 1 patient | N/A | N/A |

| Stable Disease (SD) | 42 patients (49%) | N/A | N/A |

| Tumor/CEA Reduction | 38% of patients | N/A | N/A |

| Median PFS | 3.6 months | 4.6 months | 3.6 months |

| Median OS | 6.9 months | 7.5 months | 6.4 months |

PFS: Progression-Free Survival; OS: Overall Survival; CEA: Carcinoembryonic Antigen.

Safety and Pharmacokinetics [1][4][25]

| Parameter | Finding |

| Grade ≥3 Neutropenia | 16% |

| Grade ≥3 Leukopenia | 11% |

| Grade ≥3 Anemia | 9% |

| Grade ≥3 Diarrhea | 7% |

| Mean Half-life of ADC | 16.5 hours |

| Immunogenicity | No anti-drug/anti-antibody antibodies detected |

Experimental Protocols

In Vitro Cytotoxicity Assay (e.g., MTT Assay)

This protocol is a standard method to determine the concentration of a cytotoxic agent required to inhibit the growth of 50% of a cancer cell population (IC50).[27]

-

Cell Plating: Seed cancer cells (e.g., HCT116, HT-29) in 96-well plates at a predetermined density and allow them to adhere overnight.[28]

-

Compound Treatment: Prepare serial dilutions of this compound, free SN-38, and relevant controls. Replace the cell culture medium with medium containing the diluted compounds. Include untreated cells as a negative control and wells with medium only as a blank.[27]

-

Incubation: Incubate the plates for a specified period (e.g., 72-96 hours) at 37°C in a 5% CO2 incubator.[27]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.[27]

-

Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[27][28]

-

Data Acquisition: Measure the absorbance of each well using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Analysis: After subtracting the blank, calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.[24]

Bystander Effect Co-Culture Assay

This assay quantifies the ability of a payload to kill antigen-negative cells when they are cultured alongside antigen-positive cells treated with an ADC.[16]

-

Cell Line Preparation: Prepare two cell lines: one that expresses the target antigen (e.g., CEACAM5-positive) and another that does not (CEACAM5-negative). The bystander (negative) cell line should be labeled with a fluorescent marker (e.g., GFP) for easy identification.

-

Co-Culture Plating: Plate the two cell lines together in the same wells. Also, plate each cell line individually as controls.

-

ADC Treatment: Treat the co-cultures and control wells with the ADC (this compound) and relevant controls (e.g., an isotype control ADC).

-

Incubation: Incubate the plates for a standard duration (e.g., 72-96 hours).

-

Flow Cytometry Analysis: Harvest the cells and stain them with a viability dye (e.g., Propidium Iodide, PI). Use a flow cytometer to analyze the cell populations.

-

Data Interpretation: Gate on the GFP-positive (bystander) cells and quantify their viability (PI-negative population). The bystander effect is measured as the decrease in viability of the GFP-positive cells in the co-culture wells compared to the control wells containing only bystander cells treated with the ADC.[16]

Topoisomerase I Inhibition Assay

This biochemical assay directly measures the ability of a compound to inhibit the activity of topoisomerase I.

-

Reaction Setup: In a reaction tube, combine supercoiled plasmid DNA (as a substrate), purified human topoisomerase I enzyme, and the test compound (SN-38) at various concentrations.

-

Incubation: Incubate the reaction mixture at 37°C for a set time (e.g., 30 minutes) to allow the enzyme to relax the supercoiled DNA.

-

Reaction Termination: Stop the reaction by adding a stop buffer/loading dye (containing SDS and proteinase K to digest the enzyme).

-

Gel Electrophoresis: Separate the different forms of plasmid DNA (supercoiled vs. relaxed) on an agarose (B213101) gel.

-

Visualization and Analysis: Stain the gel with a DNA-binding dye (e.g., ethidium (B1194527) bromide) and visualize it under UV light. Inhibition of topoisomerase I is indicated by the persistence of the supercoiled DNA form, as the enzyme is prevented from relaxing it. The degree of inhibition can be quantified by densitometry.

References

- 1. Phase I/II Trial of this compound (Anti-CEACAM5/SN-38 Antibody-Drug Conjugate) in Patients With Refractory or Relapsing Metastatic Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | BroadPharm [broadpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. firstwordpharma.com [firstwordpharma.com]

- 7. medinews.it [medinews.it]

- 8. Expression of CEACAM5 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. pnas.org [pnas.org]

- 11. Synergistic Effects of Topoisomerase I Inhibitor, SN38, on Fas-mediated Apoptosis | Anticancer Research [ar.iiarjournals.org]

- 12. go.drugbank.com [go.drugbank.com]

- 13. hemonc.medicine.ufl.edu [hemonc.medicine.ufl.edu]

- 14. ClinPGx [clinpgx.org]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]

- 19. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. aacrjournals.org [aacrjournals.org]

- 21. Facebook [cancer.gov]

- 22. This compound | C75H102N12O24S | CID 91668184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. Selective and Concentrated Accretion of SN-38 with a CEACAM5-Targeting Antibody-Drug Conjugate (ADC), this compound (IMMU-130) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 25. ascopubs.org [ascopubs.org]

- 26. adcreview.com [adcreview.com]

- 27. benchchem.com [benchchem.com]

- 28. researchgate.net [researchgate.net]

The Pivotal Role of the CL2A Linker in the Design of Labetuzumab Govitecan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Labetuzumab govitecan (IMMU-130) is an antibody-drug conjugate (ADC) that has been investigated for the treatment of solid tumors, particularly metastatic colorectal cancer.[1][2] Its design incorporates three key components: the humanized anti-CEACAM5 monoclonal antibody, labetuzumab; the potent topoisomerase I inhibitor, SN-38; and a sophisticated, pH-sensitive cleavable linker known as CL2A.[3][4] This technical guide provides an in-depth examination of the critical role of the CL2A linker in the therapeutic strategy of this compound. We will explore its chemical architecture, mechanism of action, and its profound impact on the ADC's stability, efficacy, and safety profile. This document will also present a compilation of quantitative data, detailed experimental protocols for key analytical methods, and visualizations to elucidate the intricate interplay between the linker and the overall functionality of the ADC.

Introduction to this compound and the Significance of the Linker

Antibody-drug conjugates represent a paradigm of targeted cancer therapy, designed to deliver highly potent cytotoxic agents directly to tumor cells while minimizing systemic toxicity.[5] The linker, which connects the antibody to the cytotoxic payload, is a critical determinant of an ADC's success.[5] An ideal linker must maintain a stable connection between the antibody and the payload in the systemic circulation to prevent premature drug release and then facilitate the efficient and selective release of the active drug within the tumor microenvironment.[5]

This compound was developed to target the carcinoembryonic antigen-related cell adhesion molecule 5 (CEACAM5), which is overexpressed in a variety of solid tumors.[6] The cytotoxic payload, SN-38, is the active metabolite of irinotecan (B1672180) and is approximately 100 to 1,000 times more potent than its parent drug.[7] The proprietary CL2A linker was engineered to address the challenges associated with delivering SN-38, including its hydrophobicity and the instability of its active lactone ring.[8][9]

The CL2A Linker: Structure and Rationale for its Design

The CL2A linker is a sophisticated chemical entity designed to optimize the therapeutic index of this compound. Its structure incorporates several key features:

-

A Maleimide Group: This functional group facilitates the covalent conjugation of the linker to the sulfhydryl groups of reduced cysteine residues on the labetuzumab antibody, forming a stable thioether bond.[9]

-

A Polyethylene Glycol (PEG) Spacer: A short PEG8 moiety is included to enhance the water solubility of the hydrophobic SN-38 payload.[3][10] This is crucial for preventing aggregation of the ADC and improving its pharmacokinetic properties.

-

A pH-Sensitive Carbonate Bond: The lynchpin of the linker's release mechanism is a benzyl (B1604629) carbonate bond that connects the linker to the 20-hydroxyl group of SN-38's lactone ring.[8][9] This bond is susceptible to hydrolysis under acidic conditions.[8]

-

Attachment at the C20 Position of SN-38: This specific conjugation site is critical for two reasons. Firstly, it stabilizes the active lactone form of SN-38, preventing its hydrolysis to the less active carboxylate form at physiological pH.[9] Secondly, it protects the 10-hydroxyl group of SN-38 from glucuronidation, a major pathway of its inactivation in the liver.[8]

Mechanism of Action: A pH-Dependent Release Strategy

The CL2A linker employs a pH-sensitive cleavage mechanism to ensure the targeted release of SN-38.

Stability in Systemic Circulation

At the physiological pH of the bloodstream (pH 7.4), the carbonate bond of the CL2A linker is relatively stable, minimizing the premature release of SN-38.[11] This stability is crucial for reducing off-target toxicity and ensuring that a sufficient concentration of the intact ADC reaches the tumor site.

Cleavage in the Tumor Microenvironment

The tumor microenvironment is often characterized by a lower pH compared to healthy tissues, a phenomenon known as the Warburg effect.[11] As this compound extravasates into the tumor tissue, the acidic environment can initiate the hydrolysis of the carbonate linker, leading to the extracellular release of SN-38.

Internalization and Lysosomal Cleavage

Upon binding to CEACAM5 on the surface of cancer cells, this compound is internalized via endocytosis.[5] The endosomal and lysosomal compartments have progressively lower pH values (pH 5.0-6.0 and pH ~4.8, respectively).[11] This acidic environment potently triggers the hydrolysis of the CL2A linker, releasing SN-38 directly inside the target cancer cell.

Caption: Mechanism of action of this compound.

The Bystander Effect: Amplifying Therapeutic Efficacy

A key advantage of the CL2A linker's design is its ability to mediate a "bystander effect."[12] Because the released SN-38 is a small, membrane-permeable molecule, it can diffuse out of the targeted CEACAM5-positive cancer cell and kill neighboring cancer cells, regardless of their CEACAM5 expression status.[7][12] This is particularly important in heterogeneous tumors where not all cells express the target antigen.

Caption: The bystander effect of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound and its CL2A linker.

Table 1: Physicochemical and Pharmacokinetic Properties of this compound

| Parameter | Value | Reference |

| Drug-to-Antibody Ratio (DAR) | ~7.6 | [13] |

| Mean Half-life of ADC | 16.5 hours | [2][14] |

| Clearance | 0.002 L/h/kg | [13] |

Table 2: In Vitro Stability and Cleavage of the CL2A Linker

| Condition | Half-life (t1/2) | Reference |

| Human Serum | ~1 day | [8] |

| Acidic Buffer (pH 5.0) | ~10 hours | [11] |

| Acidic Buffer (pH 4.58) | ~120 hours | [7] |

Note: The conflicting data on the half-life in acidic buffer may be due to different experimental conditions and ADC constructs used in the respective studies.

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize ADCs like this compound.

Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

HIC is a standard method for determining the DAR of ADCs. The principle is that the addition of the hydrophobic SN-38 payload increases the overall hydrophobicity of the antibody.

Protocol:

-

Sample Preparation: The ADC sample is diluted in a mobile phase containing a high concentration of salt (e.g., ammonium (B1175870) sulfate).

-

Chromatography: The sample is injected onto a HIC column (e.g., Tosoh Butyl-NPR). A decreasing salt gradient is applied to elute the different ADC species.

-

Detection: The eluting species are detected by UV absorbance at 280 nm.

-

Data Analysis: The peaks corresponding to different drug-loaded species (DAR 0, 2, 4, 6, 8) are integrated. The average DAR is calculated as the weighted average of the peak areas.[4][15][16]

Caption: Workflow for DAR determination by HIC.

In Vitro Linker Stability Assay

This assay evaluates the stability of the ADC in plasma to assess premature drug release.

Protocol:

-

Incubation: The ADC is incubated in human plasma at 37°C for various time points (e.g., 0, 24, 48, 72 hours).

-

Sample Cleanup: At each time point, an aliquot is taken, and the ADC is captured using an affinity resin (e.g., Protein A).

-

Analysis: The captured ADC is analyzed by HIC or LC-MS to determine the average DAR.

-

Data Analysis: The decrease in the average DAR over time is used to calculate the stability of the linker.

In Vitro Bystander Effect Co-Culture Assay

This assay quantifies the ability of the ADC to kill antigen-negative cells in the presence of antigen-positive cells.[7][17]

Protocol:

-

Cell Seeding: Antigen-positive (e.g., CEACAM5-positive) and antigen-negative (e.g., CEACAM5-negative, labeled with a fluorescent marker like GFP) cells are co-cultured in a 96-well plate.

-

Treatment: The co-culture is treated with varying concentrations of the ADC or a control antibody.

-

Incubation: The cells are incubated for a period sufficient for the bystander effect to occur (e.g., 72 hours).

-

Viability Assessment: Cell viability is assessed using a method that can distinguish between the two cell populations (e.g., flow cytometry to quantify the percentage of viable GFP-positive cells).[7][17]

Conclusion

The CL2A linker is a testament to the intricate chemical engineering required for the successful design of antibody-drug conjugates. Its pH-sensitive cleavage mechanism, coupled with its ability to stabilize the potent SN-38 payload, underscores its pivotal role in the therapeutic strategy of this compound. The linker's capacity to mediate a bystander effect further enhances the potential of this ADC to overcome tumor heterogeneity. The quantitative data and experimental protocols provided in this guide offer a framework for the continued research and development of next-generation ADCs with optimized linker technologies for improved cancer therapy.

References

- 1. researchgate.net [researchgate.net]

- 2. Phase I/II Trial of this compound (Anti-CEACAM5/SN-38 Antibody-Drug Conjugate) in Patients With Refractory or Relapsing Metastatic Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A comprehensive overview on antibody-drug conjugates: from the conceptualization to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 7. benchchem.com [benchchem.com]

- 8. Antibody–Drug Conjugate Sacituzumab Govitecan Drives Efficient Tissue Penetration and Rapid Intracellular Drug Release - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. go.drugbank.com [go.drugbank.com]

- 11. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 12. Overview of ADC Therapies: Mechanism, Market, Analytical Techniques, Development and Manufacturing - Creative Proteomics [creative-proteomics.com]

- 13. Advances and Limitations of Antibody Drug Conjugates for Cancer | MDPI [mdpi.com]

- 14. Phase I/II Trial of this compound (Anti-CEACAM5/SN-38 Antibody-Drug Conjugate) in Patients With Refractory or Relapsing Metastatic Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. agilent.com [agilent.com]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

Preclinical Evaluation of Labetuzumab Govitecan in Solid Tumors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Labetuzumab govitecan (IMMU-130) is an antibody-drug conjugate (ADC) that has demonstrated significant preclinical and clinical activity in various solid tumors. This document provides a comprehensive technical overview of its preclinical evaluation, focusing on its mechanism of action, efficacy in different tumor models, and the experimental methodologies employed in its assessment.

This compound is composed of three key components:

-

Labetuzumab: A humanized monoclonal antibody that targets the carcinoembryonic antigen-related cell adhesion molecule 5 (CEACAM5). CEACAM5 is a glycoprotein (B1211001) overexpressed in a variety of epithelial cancers, including colorectal, pancreatic, and neuroendocrine prostate cancer, making it an attractive target for targeted therapy.[1][2]

-

SN-38: The active metabolite of irinotecan (B1672180), a potent topoisomerase I inhibitor. SN-38 induces cytotoxic DNA damage in rapidly dividing cancer cells.

-

A proprietary hydrolysable linker (CL2A): This linker stably connects labetuzumab to SN-38 in circulation and is designed to release the cytotoxic payload in the tumor microenvironment.[1]

This guide will delve into the preclinical data that forms the basis for the clinical development of this compound, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key concepts with diagrams.

Mechanism of Action

This compound's mechanism of action is a multi-step process designed to selectively deliver a potent cytotoxic agent to CEACAM5-expressing tumor cells.

-

Targeting: The labetuzumab antibody component of the ADC binds with high affinity to CEACAM5 on the surface of tumor cells.

-

Internalization: While labetuzumab is described as a slowly internalizing antibody, the ADC is internalized by the tumor cell.

-

Payload Release: Within the tumor microenvironment, the pH-sensitive linker is cleaved, releasing the SN-38 payload.

-

Cytotoxicity: Once released, SN-38, a potent topoisomerase I inhibitor, enters the nucleus and binds to the topoisomerase I-DNA complex. This prevents the re-ligation of single-strand DNA breaks, leading to the accumulation of DNA double-strand breaks during DNA replication, ultimately triggering apoptosis and cell death.

-

Bystander Effect: A key feature of SN-38-based ADCs with cleavable linkers is the "bystander effect." The released, membrane-permeable SN-38 can diffuse out of the targeted cancer cell and kill neighboring tumor cells, regardless of their CEACAM5 expression level. This is particularly advantageous in tumors with heterogeneous antigen expression.

Caption: Mechanism of action of this compound.

Preclinical Efficacy

The preclinical efficacy of this compound has been evaluated in a range of solid tumor models, demonstrating significant anti-tumor activity.

In Vitro Cytotoxicity

This compound has shown potent cytotoxicity against various CEACAM5-positive cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) |

| NCI-H660 | Neuroendocrine Prostate Cancer | Data not specified, but demonstrated binding specificity and cytotoxicity |

| CEACAM5-overexpressing prostate cancer cell lines | Prostate Cancer | Data not specified, but demonstrated cytotoxicity compared to CEACAM5-negative counterparts |

In Vivo Xenograft Studies

In preclinical studies using human colorectal cancer xenograft models, this compound demonstrated superior SN-38 delivery to tumors compared to systemic irinotecan.

| Xenograft Model | Treatment | Key Findings |

| LS174T and GW-39 | This compound vs. Irinotecan | This compound delivered approximately 11- and 16-fold higher levels of SN-38 to LS174T and GW-39 tumors, respectively, based on AUC analysis. When normalized to the injected SN-38 equivalents, this represents a >300-fold delivery advantage. Levels of SN-38 and its glucuronidated form (SN-38G) were lower in the liver and small intestine with this compound, suggesting a better safety profile. |

This compound has shown remarkable efficacy in preclinical models of NEPC, an aggressive and treatment-resistant form of prostate cancer.

| Xenograft Model | Treatment | Key Findings |

| LuCaP Patient-Derived Xenografts (CEACAM5-expressing) | This compound (12.5 mg/kg, once weekly) | Complete tumor responses were observed in all mice bearing CEACAM5-expressing LuCaP49 xenografts within 24 days. Significant tumor reduction was seen in 50% of LuCaP176 tumor-bearing mice within 28 days.[3] |

| NCI-H660 NEPC xenografts | This compound (25 mg/kg, i.p. weekly) | Complete tumor responses were observed within two weeks. After treatment withdrawal, tumors took significantly longer to recur compared to a non-targeting ADC control.[4] |

Pharmacokinetics and Biodistribution

Preclinical pharmacokinetic studies have been crucial in understanding the distribution and metabolism of this compound.

| Parameter | Value | Species | Notes |

| Mean Half-life (ADC) | 16.5 hours | Human (clinical trial data) | [1][5] |

| SN-38 Delivery Advantage vs. Irinotecan | >300-fold | Mice (xenograft models) | Based on AUC analysis normalized to SN-38 equivalents injected. |

| SN-38 and SN-38G Levels in Normal Tissues | Appreciably lower | Mice (xenograft models) | Observed in liver and small intestinal contents compared to irinotecan administration. |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of preclinical findings. Below are summaries of key experimental protocols used in the evaluation of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the metabolic activity of cells as an indicator of cell viability following treatment with this compound or SN-38.

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C and 5% CO2.

-

Compound Treatment: Cells are treated with serial dilutions of this compound or free SN-38 for a specified duration (e.g., 72 hours).

-

MTT Addition: After the incubation period, the treatment medium is removed, and a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL) is added to each well.

-

Incubation: Plates are incubated for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells.

-

Solubilization: The MTT-containing medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC50) is determined by plotting cell viability against the logarithm of the drug concentration.

Caption: Workflow for an in vitro cytotoxicity MTT assay.

In Vivo Xenograft Efficacy Study

These studies are critical for evaluating the anti-tumor activity of this compound in a living organism.

-

Animal Model: Athymic nude mice are typically used to prevent rejection of human tumor xenografts.

-

Cell Implantation: A suspension of human cancer cells (e.g., 5 x 10^6 cells in Matrigel) is subcutaneously injected into the flank of each mouse. For patient-derived xenografts (PDXs), tumor fragments are implanted.

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (length x width²)/2.

-

Treatment: Mice are randomized into treatment groups (e.g., vehicle control, this compound at various doses, irinotecan control). The drug is administered via a specified route (e.g., intraperitoneal or intravenous injection) and schedule (e.g., once or twice weekly for a set number of weeks).

-

Monitoring: Mice are monitored for tumor growth, body weight (as an indicator of toxicity), and overall health.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point. Tumors are then excised and may be used for further analysis (e.g., immunohistochemistry).

-

Data Analysis: Tumor growth inhibition is calculated, and survival curves may be generated.

Caption: Workflow for an in vivo xenograft efficacy study.

Pharmacokinetic Analysis by HPLC

High-performance liquid chromatography (HPLC) is used to quantify the levels of SN-38 and its metabolites in biological matrices.

-

Sample Collection: Blood and tissue samples are collected from treated animals at various time points. Plasma is separated from blood by centrifugation. Tissues are homogenized.

-

Sample Preparation: Proteins are precipitated from plasma and tissue homogenates using a solvent like acetonitrile (B52724). The supernatant is then collected for analysis.

-

Chromatographic Separation: The samples are injected into an HPLC system equipped with a C18 reverse-phase column. A mobile phase gradient (e.g., a mixture of acetonitrile and a buffer) is used to separate SN-38 and its metabolites.

-

Detection: The separated compounds are detected using a fluorescence or mass spectrometry detector. For SN-38, fluorescence detection is highly sensitive.

-

Quantification: The concentration of each analyte is determined by comparing its peak area to that of a known concentration of a standard.

Conclusion

The preclinical evaluation of this compound has provided a strong rationale for its clinical development in solid tumors. Its targeted delivery of the potent cytotoxic agent SN-38 to CEACAM5-expressing cancer cells, coupled with a demonstrated bystander effect, has resulted in significant anti-tumor efficacy in various preclinical models, including those resistant to conventional therapies. The favorable pharmacokinetic profile, with enhanced tumor delivery and reduced systemic exposure to the payload compared to irinotecan, underscores its potential for an improved therapeutic window. The detailed experimental protocols outlined in this guide provide a framework for further research and a deeper understanding of the promising therapeutic potential of this compound.

References

- 1. Phase I/II Trial of this compound (Anti-CEACAM5/SN-38 Antibody-Drug Conjugate) in Patients With Refractory or Relapsing Metastatic Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of CEACAM5 and therapeutic efficacy of an anti-CEACAM5-SN38 antibody-drug conjugate in neuroendocrine prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. urotoday.com [urotoday.com]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. researchgate.net [researchgate.net]

Labetuzumab Govitecan: A Deep Dive into Structure-Activity Relationships

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Labetuzumab govitecan (IMMU-130) is an antibody-drug conjugate (ADC) that has been investigated for the treatment of solid tumors, particularly metastatic colorectal cancer.[][2][3] It represents a targeted therapeutic approach, combining the specificity of a monoclonal antibody with the potent cytotoxic activity of a topoisomerase I inhibitor. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound, detailing its components, mechanism of action, and the experimental methodologies used in its evaluation.

Core Components and Structure

This compound is a complex biomolecule comprising three key components: a humanized monoclonal antibody (labetuzumab), a cytotoxic payload (SN-38), and a proprietary linker system that connects them.[4][5][6]

-

Labetuzumab: A humanized IgG1 monoclonal antibody that specifically targets the carcinoembryonic antigen-related cell adhesion molecule 5 (CEACAM5).[][] CEACAM5 is a glycoprotein (B1211001) that is overexpressed on the surface of various cancer cells, including more than 80% of colorectal cancers, making it an attractive target for directed therapy.[][8] Labetuzumab itself is a slowly internalizing antibody.[]

-

SN-38: The active metabolite of the chemotherapeutic drug irinotecan.[][10] SN-38 is a potent topoisomerase I inhibitor, exhibiting up to 1,000-fold greater cytotoxicity in vitro compared to irinotecan.[] Its use as a direct therapeutic agent is limited by its poor solubility.[][10]

-

Linker: this compound utilizes a proprietary, pH-sensitive linker to conjugate SN-38 to labetuzumab.[5][11][12] This linker is designed to be stable in the bloodstream and release the SN-38 payload under the acidic conditions of the tumor microenvironment and within the lysosomes of cancer cells following internalization.[11][13] The conjugation is site-specific, resulting in a defined drug-to-antibody ratio (DAR).[4][6]

The overall structure facilitates the targeted delivery of SN-38 to CEACAM5-expressing tumor cells, thereby increasing the therapeutic index and potentially reducing systemic toxicity compared to the unconjugated cytotoxic drug.[]

Structure-Activity Relationship Studies

The efficacy and safety of this compound are intrinsically linked to the interplay between its three core components. While detailed comparative studies on various structural iterations of this compound are not extensively available in the public domain due to the proprietary nature of its development, key SAR principles can be elucidated from the available data.

Drug-to-Antibody Ratio (DAR)

The drug-to-antibody ratio is a critical parameter for ADCs, influencing both potency and toxicity. This compound has been reported to have an average DAR of approximately 7.6.[8][] A higher DAR can lead to increased potency but may also result in greater toxicity and faster clearance from circulation.[15] The site-specific conjugation method employed for this compound allows for a consistent and high DAR, which is crucial for delivering a therapeutic dose of SN-38 to the tumor.[4][6]

Linker Chemistry

The linker plays a pivotal role in the stability and release of the payload. The proprietary linker in this compound is described as pH-sensitive.[5][12] This characteristic is designed to ensure that the ADC remains intact in the neutral pH of the bloodstream, minimizing off-target toxicity. Upon reaching the tumor microenvironment, which is often more acidic, or after internalization into the acidic lysosomes of cancer cells, the linker is cleaved, releasing the active SN-38 payload.[11][13] This controlled release mechanism is a key aspect of its design to maximize on-target efficacy.

Conjugation Site

Site-specific conjugation, as used for this compound, offers several advantages over random conjugation methods.[4][6] It produces a more homogeneous ADC product with a defined DAR, which simplifies manufacturing and characterization.[15] Furthermore, by avoiding conjugation at sites critical for antigen binding, the antibody's affinity and specificity for CEACAM5 are preserved.[15]

Quantitative Data Summary

While comprehensive comparative SAR data is limited, the following table summarizes key quantitative parameters for this compound based on available preclinical and clinical studies.

| Parameter | Value/Range | Context | Reference(s) |

| Drug-to-Antibody Ratio (DAR) | ~7.6 | Average number of SN-38 molecules per antibody. | [8][] |

| Mean Half-life (ADC) | 16.5 hours | In patients with metastatic colorectal cancer. | [2][16] |

| Maximum Tolerated Dose (MTD) | 16 mg/kg | When administered every 14 days. | [] |

| Recommended Phase II Doses | 8 or 10 mg/kg | Administered once weekly. | [][2] |

| Median Progression-Free Survival (PFS) | 3.6 - 4.6 months | In heavily pretreated metastatic colorectal cancer patients. | [] |

| Median Overall Survival (OS) | 6.4 - 7.5 months | In heavily pretreated metastatic colorectal cancer patients. | [] |

Mechanism of Action

The mechanism of action of this compound involves a multi-step process that begins with targeted binding and culminates in cancer cell death.

-

Target Binding: this compound circulates in the bloodstream and selectively binds to CEACAM5 on the surface of tumor cells.[]

-

Internalization: Following binding, the ADC-CEACAM5 complex is internalized by the cancer cell.[13]

-

Payload Release: Inside the cell, within the acidic environment of the endosomes and lysosomes, the pH-sensitive linker is cleaved, releasing the SN-38 payload.[11][13]

-

Topoisomerase I Inhibition: The released SN-38 inhibits topoisomerase I, an enzyme essential for DNA replication and repair.[17][18] SN-38 stabilizes the covalent complex between topoisomerase I and DNA, leading to the accumulation of single-strand DNA breaks.[17][18]

-

DNA Damage and Apoptosis: The collision of the DNA replication machinery with these stabilized complexes results in irreversible double-strand DNA breaks, which triggers cell cycle arrest and ultimately leads to apoptosis (programmed cell death).[17][18]

Signaling Pathways

The therapeutic effect of this compound is mediated through its impact on key cellular signaling pathways.

CEACAM5 Signaling Pathway

CEACAM5 is not merely a passive docking site for this compound; it is also involved in cell signaling pathways that promote cancer progression.[8][19] Overexpression of CEACAM5 has been linked to increased cell proliferation, migration, and invasion.[19][20] It can also inhibit anoikis (a form of apoptosis that occurs when cells detach from the extracellular matrix), thereby promoting metastasis.[21] By targeting CEACAM5, labetuzumab may not only deliver a cytotoxic payload but also potentially interfere with these pro-tumorigenic signaling cascades.

Caption: CEACAM5 signaling promotes key aspects of cancer progression.

SN-38 Induced DNA Damage Response Pathway

The cytotoxicity of SN-38 is primarily mediated through the induction of a DNA damage response.

Caption: SN-38's mechanism of action leading to apoptosis.

Experimental Protocols

Detailed, step-by-step protocols for the specific experiments conducted on this compound are proprietary. However, this section outlines the general methodologies for key experiments cited in the evaluation of such ADCs.

In Vitro Cytotoxicity Assay

Objective: To determine the cytotoxic potential of the ADC against cancer cell lines.

General Protocol:

-

Cell Culture: Culture CEACAM5-positive and CEACAM5-negative cancer cell lines in appropriate media and conditions.

-

Cell Seeding: Seed a known number of cells per well in 96-well plates and allow them to adhere overnight.

-

Treatment: Treat the cells with serial dilutions of this compound, unconjugated labetuzumab, free SN-38, and a non-targeting control ADC. Include untreated cells as a control.

-

Incubation: Incubate the plates for a period of 72 to 120 hours.

-

Viability Assessment: Assess cell viability using a colorimetric or fluorometric assay (e.g., MTT, MTS, or CellTiter-Glo).

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting cell viability against drug concentration and fitting the data to a dose-response curve.

In Vivo Xenograft Efficacy Studies

Objective: To evaluate the anti-tumor activity of the ADC in a living organism.

General Protocol:

-

Animal Model: Use immunodeficient mice (e.g., nude or SCID).

-

Tumor Implantation: Subcutaneously implant human cancer cells (e.g., colorectal cancer cell lines) that express CEACAM5.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization: Randomize the mice into treatment and control groups.

-

Treatment Administration: Administer this compound, control ADC, vehicle, and other relevant controls intravenously at specified doses and schedules.

-

Monitoring: Monitor tumor volume (measured with calipers), body weight, and overall health of the mice regularly.

-

Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration. Euthanize the animals and excise the tumors for further analysis.

-

Data Analysis: Compare the tumor growth inhibition between the treatment and control groups.

Pharmacokinetic Analysis

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the ADC.

General Protocol:

-

Animal Model: Typically conducted in mice or rats.

-

Dosing: Administer a single intravenous dose of this compound.

-

Blood Sampling: Collect blood samples at various time points post-administration.

-

Sample Processing: Process the blood to obtain plasma or serum.

-

Quantification: Use an enzyme-linked immunosorbent assay (ELISA) to quantify the concentration of the total antibody and the ADC. Liquid chromatography-mass spectrometry (LC-MS) can be used to measure the concentration of free SN-38 and its metabolites.

-

Data Analysis: Use pharmacokinetic software to calculate key parameters such as half-life, clearance, volume of distribution, and area under the curve (AUC).

Experimental Workflow Visualization

Caption: A typical preclinical to clinical workflow for an ADC.

Conclusion

This compound exemplifies a rational approach to ADC design, leveraging a specific tumor-associated antigen, a potent cytotoxic payload, and a tailored linker system. The structure-activity relationship of this ADC is governed by the interplay of its antibody, linker, and payload, with the drug-to-antibody ratio and site-specific conjugation being key determinants of its therapeutic potential. While detailed comparative SAR data remains largely proprietary, the available information underscores the importance of these parameters in optimizing the efficacy and safety of antibody-drug conjugates. Further research and clinical evaluation are necessary to fully elucidate the therapeutic role of this compound and similar CEACAM5-targeting ADCs in the treatment of cancer.

References

- 2. An overview of site-specific methods for achieving antibody drug conjugates with homogenous drug to antibody ratio - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. hemonc.medicine.ufl.edu [hemonc.medicine.ufl.edu]

- 4. njbio.com [njbio.com]

- 5. lcms.cz [lcms.cz]

- 6. Phase I/II Trial of this compound (Anti-CEACAM5/SN-38 Antibody-Drug Conjugate) in Patients With Refractory or Relapsing Metastatic Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cusabio.com [cusabio.com]

- 10. Methods for site-specific drug conjugation to antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pharmasalmanac.com [pharmasalmanac.com]

- 12. researchgate.net [researchgate.net]

- 13. Pharmacometabolomics Reveals Irinotecan Mechanism of Action in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pharmiweb.com [pharmiweb.com]

- 16. Topoisomerase I inhibitors Based ADCs: SN-38 & DXd | Biopharma PEG [biochempeg.com]

- 17. ClinPGx [clinpgx.org]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. hpst.cz [hpst.cz]

- 21. aacrjournals.org [aacrjournals.org]

Early-Phase Clinical Trial Results of Labetuzumab Govitecan: A Technical Overview

This technical guide provides an in-depth analysis of the early-phase clinical trial results for labetuzumab govitecan (IMMU-130), an antibody-drug conjugate (ADC) targeting the carcinoembryonic antigen-related cell adhesion molecule 5 (CEACAM5). The content is tailored for researchers, scientists, and drug development professionals, offering a comprehensive summary of quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes.

Introduction to this compound

This compound is an ADC composed of a humanized anti-CEACAM5 monoclonal antibody, labetuzumab, conjugated to SN-38, the active metabolite of irinotecan.[1][2][3] CEACAM5 is a glycoprotein (B1211001) that is highly expressed on the surface of various solid tumors, including a majority of colorectal cancers.[1] The ADC is designed to selectively deliver the potent topoisomerase I inhibitor, SN-38, to tumor cells expressing CEACAM5, thereby increasing the therapeutic index and minimizing systemic toxicity associated with conventional chemotherapy.[4][5]

Quantitative Data Summary

The primary source of early-phase clinical data for this compound is a Phase I/II multicenter, open-label study (NCT01605318) involving patients with heavily pretreated, relapsed or refractory metastatic colorectal cancer (mCRC).[1][6][7]

Efficacy Data

The efficacy of this compound was evaluated in 86 patients with mCRC who had received a median of five prior therapies.[1][7] The key efficacy endpoints are summarized in the tables below.

Table 1: Overall Response Rates in the Intent-to-Treat Population (n=86) [1][7]

| Response Category | Number of Patients | Percentage |

| Partial Response (PR) | 1 | 1.2% |

| Stable Disease (SD) | 42 | 48.8% |

| Progressive Disease (PD) | 35 | 40.7% |

| Not Evaluable | 8 | 9.3% |

| Objective Response Rate (ORR) | 1 | 1.2% |

| Disease Control Rate (DCR) | 43 | 50.0% |

ORR = (Complete Response + Partial Response) / Total Patients DCR = (Complete Response + Partial Response + Stable Disease) / Total Patients

Table 2: Survival Outcomes [1][7]

| Endpoint | Median Duration (Months) |

| Progression-Free Survival (PFS) | 3.6 |

| Overall Survival (OS) | 6.9 |

Safety Data

The safety profile of this compound was assessed in all 86 patients enrolled in the Phase I/II study. The most common grade ≥ 3 treatment-related adverse events are detailed in the following table.

Table 3: Grade ≥ 3 Treatment-Related Adverse Events [1][7]

| Adverse Event | Percentage of Patients (n=86) |

| Neutropenia | 16% |

| Leukopenia | 11% |

| Anemia | 9% |

| Diarrhea | 7% |

Experimental Protocols

Clinical Trial Design (NCT01605318)

The Phase I/II study was a single-arm, open-label, dose-escalation and expansion trial.[7]

-

Patient Population: Patients with metastatic colorectal cancer who had been previously treated with at least one irinotecan-containing regimen and had a plasma carcinoembryonic antigen (CEA) level > 5 ng/mL.[1]

-

Dosing Regimens: this compound was administered intravenously. The study evaluated both once-weekly and twice-weekly dosing schedules.

-

Primary Endpoints:

-

Phase I: Maximum tolerated dose (MTD) and recommended Phase II dose.

-

Phase II: Objective response rate (ORR) according to RECIST 1.1.[1]

-

-

Secondary Endpoints: Progression-free survival (PFS), overall survival (OS), duration of response, safety, pharmacokinetics, and immunogenicity.[1]

Pharmacokinetic Analysis

While the specific, detailed laboratory protocols for the pharmacokinetic (PK) analysis of this compound in the Phase I/II trial are not publicly available, the general methodology for ADCs involves the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique allows for the quantification of the ADC, the total antibody, and the unconjugated payload (SN-38) in biological matrices such as plasma.

A representative LC-MS/MS protocol for the quantification of SN-38 would typically involve:

-

Sample Preparation: Protein precipitation from plasma samples using an organic solvent (e.g., acetonitrile) to remove larger molecules.

-

Chromatographic Separation: Separation of the analyte of interest (SN-38) from other components in the sample using a reverse-phase high-performance liquid chromatography (HPLC) column.

-

Mass Spectrometric Detection: Ionization of the analyte and detection using a mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

Immunogenicity Assessment

The immunogenicity of this compound was assessed by measuring the presence of anti-drug antibodies (ADAs). The specific protocol used in the clinical trial has not been published. However, a common method for ADA detection is a bridging electrochemiluminescence (ECL)-based immunoassay.

The general steps for a bridging ECL assay are:

-

Incubation: Patient serum is incubated with biotinylated and ruthenylated this compound. If ADAs are present, they will form a "bridge" between the two labeled forms of the drug.

-

Capture: The mixture is added to a streptavidin-coated plate, which captures the biotinylated drug and any bridged complexes.

-

Detection: After washing away unbound material, a voltage is applied to the plate, and the ruthenium label emits light, which is measured. The intensity of the light is proportional to the amount of ADAs present.

Carcinoembryonic Antigen (CEA) Measurement

Plasma CEA levels were measured at baseline and throughout the study. The exact immunoassay used is not specified in the primary publications. Commercially available immunoassays, such as enzyme-linked immunosorbent assays (ELISAs) or chemiluminescent immunoassays (CLIAs), are standard methods for quantifying CEA in clinical settings.

Mechanism of Action and Signaling Pathway

This compound exerts its anti-cancer effect through a targeted delivery mechanism.

The process begins with the binding of the labetuzumab component of the ADC to the CEACAM5 receptor on the surface of a cancer cell. This is followed by internalization of the ADC-receptor complex into an endosome. The endosome then fuses with a lysosome, where the acidic environment and enzymatic activity cleave the linker, releasing the SN-38 payload. SN-38 then inhibits topoisomerase I, an enzyme essential for DNA replication and repair. This inhibition leads to DNA damage and ultimately triggers apoptosis, or programmed cell death.

Conclusion

The early-phase clinical trial of this compound demonstrated a manageable safety profile and modest anti-tumor activity in a heavily pretreated metastatic colorectal cancer patient population.[1][7] The data suggest that targeting CEACAM5 to deliver SN-38 is a viable therapeutic strategy. Further investigation in combination with other anti-cancer agents or in earlier lines of therapy may be warranted to enhance the clinical benefit of this ADC.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. Phase I/II Trial of this compound (Anti-CEACAM5/SN-38 Antibody-Drug Conjugate) in Patients With Refractory or Relapsing Metastatic Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ascopubs.org [ascopubs.org]

- 5. Phase I/II Trial of this compound (Anti-CEACAM5/SN-38 Antibody-Drug Conjugate) in Patients With Refractory or Relapsing Metastatic Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 7. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]

Labetuzumab Govitecan's Impact on DNA Topoisomerase I: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Labetuzumab govitecan is an antibody-drug conjugate (ADC) that represents a targeted therapeutic strategy for cancers overexpressing the carcinoembryonic antigen-related cell adhesion molecule 5 (CEACAM5). This technical guide provides an in-depth examination of the core mechanism of action of this compound, focusing on its impact on DNA topoisomerase I. The document details the molecular interactions, cellular consequences, and the critical signaling pathways involved. Furthermore, it presents a compilation of quantitative data from preclinical and clinical studies, alongside detailed protocols for key experimental assays, to serve as a comprehensive resource for researchers in oncology and drug development.

Introduction

This compound is an investigational antibody-drug conjugate comprised of three key components:

-

Labetuzumab: A humanized monoclonal antibody that specifically targets CEACAM5, a glycoprotein (B1211001) overexpressed on the surface of various solid tumors, including colorectal cancer.[1][2]

-

SN-38: The active metabolite of the chemotherapeutic agent irinotecan, a potent inhibitor of DNA topoisomerase I.[3][4]

-

A cleavable linker: A proprietary linker that covalently attaches SN-38 to the labetuzumab antibody, designed to be stable in circulation and release the cytotoxic payload upon internalization into target cancer cells.[3]

The therapeutic rationale behind this compound is to leverage the specificity of the antibody to deliver the highly potent SN-38 directly to CEACAM5-expressing tumor cells, thereby increasing the therapeutic index and minimizing systemic toxicity associated with conventional chemotherapy.[2]

Mechanism of Action

The primary mechanism of action of this compound involves the targeted delivery of SN-38 to CEACAM5-positive cancer cells, leading to the inhibition of DNA topoisomerase I and subsequent cell death. This process can be broken down into several key steps:

2.1. Targeting and Internalization